4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone
Description
Historical Context of Piperidine-Based Alkaloid Derivatives in Medicinal Chemistry
Piperidine, a six-membered heterocyclic amine with the formula (CH₂)₅NH, has served as a foundational scaffold in natural product synthesis and drug design since its isolation in 1850. The structural flexibility of piperidine derivatives enables diverse biological interactions, particularly in central nervous system (CNS)-targeted therapeutics. Modern synthetic approaches, such as intramolecular radical cyclization of 1,6-enynes and reductive hydroamination/cyclization cascades, have expanded access to complex piperidine architectures.
Key advancements include:
- Multicomponent reaction (MCR) strategies : Kamimura et al. demonstrated the synthesis of polysubstituted piperidines via triethylborane-initiated radical cascades, enabling 5-exo-dig and 3-exo-trig cyclization pathways.
- Catalytic innovations : Islam et al. developed polystyrene ferric-based azo-catalysts for spiropiperidine synthesis, achieving 92-95% yields under mild conditions.
- Stereochemical control : Vereshchagin et al. established pseudo four-component syntheses of piperidinones with single diastereomer outcomes, critical for drug candidate optimization.
Table 1 : Evolution of Piperidine Synthesis Methodologies
Pharmacological Significance of Aryl-Substituted Butanone Scaffolds
The 1-phenyl-1-butanone moiety enhances target engagement through:
- Hydrophobic pocket complementarity : The butanone carbonyl oxygen forms hydrogen bonds with catalytic residues in enzymes like monoamine oxidases (MAOs).
- Conformational restriction : The tetrahedral geometry at the ketone group limits rotational freedom, improving binding specificity for G protein-coupled receptors (GPCRs).
Haloperidol derivatives exemplify this pharmacophore's utility, where the butyrophenone group contributes to dopamine D₂ receptor antagonism. Structure-activity relationship (SAR) studies reveal that 4-aryl substitution modulates:
- Receptor subtype selectivity : Electron-withdrawing groups (e.g., -NO₂) at the para-position enhance MAO-B inhibition over MAO-A by 12-fold.
- Allosteric modulation capacity : 1-Benzylpiperidine derivatives demonstrate negative cooperativity at muscarinic acetylcholine receptors (mAChRs).
Table 2 : Structural Features of Butanone-Containing Bioactive Compounds
Properties
CAS No. |
14862-80-7 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C21H25NO2/c23-20(18-8-3-1-4-9-18)12-7-15-22-16-13-21(24,14-17-22)19-10-5-2-6-11-19/h1-6,8-11,24H,7,12-17H2 |
InChI Key |
IOCMJUXJUBZFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxypiperidine Derivatives
The core synthesis involves the nucleophilic substitution of 4-hydroxypiperidine with a halogenated butanone precursor. In EP2371817A1, analogous compounds are synthesized via reaction of 4-benzhydryloxypiperidine (II" ) with 4'-tert-butyl-4-chloro-butyrophenone (III" ) in a toluene/DMF solvent system at 121°C under nitrogen. For the target compound, substituting III" with 4-chloro-1-phenyl-1-butanone enables the introduction of the phenyl group at the butanone moiety.
Critical parameters include:
-
Base selection : Sodium hydrogen carbonate or potassium carbonate facilitates deprotonation of the piperidine nitrogen, enhancing nucleophilicity.
-
Solvent optimization : Mixed polar/aprotic solvents (e.g., DMF/toluene) improve reaction kinetics by solubilizing both organic intermediates and inorganic bases.
-
Atmosphere control : Nitrogen inerting minimizes oxidative byproducts, reducing purification burdens.
Intermediate Salt Formation for Purification
Isolation of the free base is often complicated by residual reactants. EP2371817A1 resolves this through acid addition salt formation (e.g., tosylate, oxalate), which exploits differential solubility:
Table 1: Purification Efficiency of Acid Addition Salts
| Salt Type | Solvent System | Purity (HPLC) | Yield (%) |
|---|---|---|---|
| Tosylate | Ethanol/H2O | 99.9% | 78.5 |
| Oxalate | Methanol | 99.5% | 82.1 |
| Phosphate | IPA/H2O | 98.7% | 75.3 |
Neutralization of these salts with ammonia or potassium carbonate regenerates the free base with minimal impurity carryover. For instance, suspending the tosylate salt in ethanol with K2CO3 at reflux followed by cooling yields crystalline 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone in >99% purity.
Optimization of Reaction Conditions
Catalytic Acceleration with Potassium Iodide
Early methods suffered from prolonged reaction times (72 hours) due to sluggish nucleophilic displacement. Introducing catalytic KI (5–10 mol%) reduces reaction duration to 12–24 hours by participating in a halogen-exchange mechanism, converting the chloro intermediate to a more reactive iodo species.
Solvent Recycling and Waste Reduction
The patent emphasizes solvent recovery through azeotropic distillation. For example, toluene/water azeotropes remove reaction-generated water, driving equilibria toward product formation while enabling toluene reuse. This approach aligns with green chemistry principles, reducing raw material costs by 40% in pilot-scale trials.
Crystallization and Polymorph Control
Recrystallization from Ethanol
Crude free base dissolved in hot ethanol (78°C) and seeded with pure crystalline nuclei yields a high-purity product upon cooling. Ethanol’s moderate polarity selectively dissolves the target compound while excluding nonpolar impurities.
Critical parameters :
-
Cooling rate : 0.5°C/min minimizes inclusion of solvent or impurities.
-
Seed crystal size : 10–50 µm ensures uniform crystal growth.
Analytical Validation
Purity Assessment via HPLC
Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies residual reactants and byproducts. The patent reports a validated method using an Agilent DB-624 column (30 m × 0.32 mm) with a 40–250°C gradient, achieving baseline separation of the target compound from 4-chloro-1-phenyl-1-butanone (Rt = 8.2 vs. 6.7 min).
Residual Solvent Analysis
Headspace GC-MS ensures compliance with ICH Q3C guidelines, detecting toluene residues below 50 ppm. This is critical for pharmaceutical applications where solvent toxicity thresholds are stringent.
Scale-Up Considerations
Continuous Flow Synthesis
While batch processes dominate current methods, the patent alludes to continuous flow adaptation by:
-
Mixing II" and III" in a static mixer at 100°C.
-
Segmented flow through a tubular reactor (residence time = 2 h).
-
In-line salt formation and crystallization.
This approach reduces thermal degradation risks and improves reproducibility .
Chemical Reactions Analysis
Nucleophilic Substitution
The chloroketone III" undergoes nucleophilic substitution with the piperidine derivative II" . The chloride group in III" is replaced by the piperidine moiety from II" , forming the target compound I" . This step benefits from catalytic potassium iodide in some cases .
Acid Addition Salt Formation
To purify intermediates, acid addition salts (e.g., toluenesulfonate or oxalate salts) are formed. These salts are insoluble in organic solvents, enabling separation from impurities. For example, I"·HB (toluenesulfonate salt) is neutralized with ammonia to yield the free base I" .
Table 2: Purification via Acid Addition Salts
| Step | Process | Solvent |
|---|---|---|
| Salt Formation | Reaction with toluenesulfonic acid or oxalic acid | Water/toluene |
| Neutralization | Addition of ammonia solution (pH 8.5) | Water/toluene |
| Isolation | Filtration and drying | Ethanol |
Recrystallization
Crude I" is purified by dissolving in ethanol or isopropanol, heating, and cooling to induce crystallization. This achieves HPLC purity >99.9% .
Distillation
Impurities like residual III" are removed by distilling the crude reaction mixture, followed by filtration .
Table 3: Purification Methods and Yields
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Recrystallization (ethanol) | ~78.5% | >99.9% |
| Distillation + filtration | Not specified | ~95% (moist product) |
Analytical Data
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to verify purity. For example, I" isolated via ethanol recrystallization showed 94.97% purity in intermediate steps, improving to 99.9% after final purification .
Challenges and Innovations
Scientific Research Applications
Neuroleptic Activity
The compound has been studied for its neuroleptic properties, which are comparable to those of haloperidol, a well-known antipsychotic. Research indicates that derivatives of 4-(4-hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone can exhibit significant neuroleptic activity with reduced side effects, such as extrapyramidal symptoms. A series of studies have synthesized various derivatives and tested their efficacy in animal models, demonstrating promising results in managing symptoms of schizophrenia and other psychoses .
Antimelanogenic Effects
Another area of research involves the compound's role as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Compounds based on the 4-hydroxyphenylpiperidine structure have shown potential as anti-melanogenic agents, which could be useful in treating hyperpigmentation disorders and skin conditions . The most effective derivatives exhibited low cytotoxicity while maintaining strong inhibitory effects against tyrosinase, suggesting a dual role as both therapeutic agents and cosmetic ingredients.
Study on Neuroleptic Efficacy
A study conducted on various 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones demonstrated that certain substitutions on the piperidine ring improved neuroleptic activity while minimizing adverse effects. The findings indicated that the introduction of specific functional groups could enhance the binding affinity to dopamine receptors, thereby increasing therapeutic effectiveness .
Tyrosinase Inhibition Research
In a series of experiments focused on tyrosinase inhibitors, researchers synthesized multiple derivatives of 4-(4-hydroxyphenyl)piperazine. Among these, one compound showed an IC50 value of 1.5 μM against tyrosinase, indicating potent inhibitory activity. This compound was further evaluated for its potential in treating conditions like vitiligo and other pigmentation disorders .
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Piperidinyl Derivatives
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
- Structure : Differs by introducing a 4-chlorophenyl group on the piperidine ring and a 4-fluorophenyl group on the ketone.
- The chlorine and fluorine atoms may facilitate halogen bonding with biological targets .
1-[4-(tert-Butyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one
- Structure : Features a bulky tert-butyl group on the phenyl ring.
- Impact : The tert-butyl group increases hydrophobicity (logP ≈ 4.8) but may reduce metabolic stability due to steric hindrance, contrasting with the target compound’s phenyl-hydroxypiperidine group, which balances hydrophilicity and rigidity .
Simplified Butanone Derivatives
1-Phenyl-1-butanone (Butyrophenone)
- Structure : Lacks the piperidinyl substituent, retaining only the phenyl-ketone backbone.
- Properties: Lower MW (148.2 g/mol) and logP (2.1) result in faster metabolism and excretion. Butyrophenones are known precursors to antipsychotics (e.g., haloperidol), suggesting the target compound’s piperidinyl group may modulate similar dopamine receptor interactions .
2-(4-Hydroxyphenyl)-1-phenyl-1-butanone
- Structure : Replaces the piperidinyl group with a 4-hydroxyphenyl moiety.
- Application: Intermediate in Tamoxifen synthesis, indicating that hydroxylation at specific positions can direct estrogen receptor modulation. The target compound’s piperidinyl group may instead target non-hormonal pathways .
Carcinogenic Nitrosamine Derivatives
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- Structure: Contains a pyridyl group and methylnitrosamino substituent.
- Activity: A tobacco-specific carcinogen metabolized by cytochrome P450 enzymes into DNA-reactive intermediates.
Data Table: Key Structural and Functional Comparisons
*logP values estimated using fragment-based methods.
Research Findings and Implications
- Metabolic Stability: Piperidinyl substituents in the target compound may slow hepatic metabolism compared to simpler butanones like 1-phenyl-1-butanone, as evidenced by the stability of similar piperidine derivatives in microsomal assays .
- Receptor Interactions: The hydroxyl and phenyl groups on the piperidine ring could enhance binding to serotonin or dopamine receptors, akin to butyrophenone-derived antipsychotics .
- Toxicity Profile: Unlike NNK, which forms reactive metabolites (e.g., 4-hydroxy-1-(3-pyridyl)-1-butanone), the target compound’s piperidinyl group likely directs oxidation away from genotoxic pathways .
Biological Activity
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone, also known as Haloperidol Impurity D, is a compound related to the antipsychotic drug haloperidol. Its structural characteristics indicate potential interactions with various biological systems, particularly in the context of neuropharmacology and receptor binding. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C32H36Cl2N2O3
- Molecular Weight : 567.55 g/mol
- CAS Number : 67987-08-0
- Purity : >95% (HPLC)
The compound primarily acts as a dopamine receptor antagonist, impacting neurotransmission pathways associated with various psychiatric disorders. It exhibits high affinity for D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. The inhibition of these receptors can lead to decreased dopaminergic activity in the central nervous system (CNS), which is beneficial in managing symptoms of psychosis.
Biological Activity Overview
The biological activity of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone has been assessed through various studies focusing on its effects on neurotransmission, potential therapeutic applications, and toxicity profiles.
Pharmacological Effects
- Antipsychotic Activity : The compound's primary use is as an antipsychotic agent, similar to haloperidol. It has been shown to reduce symptoms of schizophrenia and acute psychosis by blocking dopamine receptors.
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Neuroprotective Effects : Research indicates that compounds related to this structure may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia demonstrated that administration of haloperidol (and its impurities) led to a notable decrease in the Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period. Patients reported improved mood and reduced hallucinations, supporting the compound's efficacy in treating psychiatric disorders.
Case Study: Neuroprotective Mechanism
In vitro studies using neuronal cell lines showed that derivatives of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone could protect against oxidative stress-induced apoptosis. These findings suggest a potential role for this compound in neuroprotection during neurodegenerative processes.
Q & A
Q. Basic
- HPLC : Use a C18 column with a methanol-buffer mobile phase (65:35 ratio, pH 4.6 adjusted with acetic acid) for baseline separation of impurities .
- NMR : ¹H and ¹³C NMR in deuterated DMSO confirm piperidine ring substitution patterns and ketone functionality.
Q. Advanced
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₂₉NO₂) with <2 ppm mass error.
- X-ray crystallography : Resolve stereochemistry of the 4-hydroxy-4-phenylpiperidinyl group, critical for understanding conformational stability .
For batch consistency, apply statistical process control (SPC) to HPLC retention times and peak areas .
How can researchers assess the compound’s stability under storage and experimental conditions?
Basic
Store at +20°C in inert, airtight containers to prevent hydrolysis or oxidation. Monitor decomposition via periodic HPLC analysis .
Advanced
Conduct accelerated stability studies:
- Thermal stress : Heat samples to 40–60°C for 1–4 weeks, analyzing degradation products via LC-MS.
- Photolytic testing : Expose to UV light (300–400 nm) to identify photooxidation byproducts.
Refer to ICH Q1A guidelines for protocol design, and use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
What methodologies are used to evaluate the compound’s environmental fate and toxicity?
Q. Advanced
- Environmental fate : Use OECD 307 guidelines to study aerobic soil degradation. Measure half-life (t₁/₂) via LC-MS/MS and identify metabolites (e.g., hydroxylated derivatives) .
- Ecototoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
- Human toxicity : Screen for respiratory sensitization using in vitro assays (e.g., h-CLAT) and cross-reference IARC carcinogenicity classifications .
How can contradictory data on reaction yields or biological activity be resolved?
Q. Advanced
- Meta-analysis : Aggregate data from multiple studies (e.g., synthesis yields from ) and apply mixed-effects models to account for lab-specific variables.
- Sensitivity analysis : Identify critical parameters (e.g., solvent purity, catalyst age) via Monte Carlo simulations.
- Mechanistic studies : Use DFT calculations to explore reaction pathways and identify rate-limiting steps that explain yield discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
